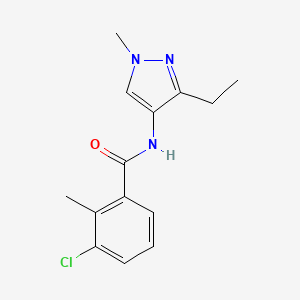![molecular formula C12H14N2O5S B6625931 Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate](/img/structure/B6625931.png)
Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate, also known as MCM, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cell signaling pathways.
Wirkmechanismus
Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to the activation of downstream signaling pathways. Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate has been shown to be highly selective for PTPs, with minimal effects on other phosphatases.
Biochemical and Physiological Effects:
Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate has been shown to have a wide range of biochemical and physiological effects, depending on the specific PTP being inhibited. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. Inhibition of SHP-1 and SHP-2 has been shown to enhance immune responses and inhibit cancer cell growth. Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate has also been shown to enhance synaptic plasticity and improve learning and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate is its high selectivity for PTPs, which allows for specific inhibition of these enzymes without affecting other phosphatases. Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate is also relatively easy to synthesize and has a long shelf life. However, Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate can be toxic at high concentrations, and its effects on non-target proteins are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate. One area of interest is the development of more selective and potent PTP inhibitors based on the structure of Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate. Another area of interest is the identification of specific PTPs that are involved in the pathogenesis of various diseases, such as cancer and neurodegenerative disorders. Finally, the use of Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Synthesemethoden
Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate can be synthesized through a multistep process involving the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction with methylamine and potassium cyanide. The resulting product is then treated with methylsulfonyl chloride to obtain Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate has been extensively used in scientific research as a tool for studying the role of PTPs in various cellular processes. It has been shown to inhibit several PTPs, including PTP1B, SHP-1, and SHP-2, which are involved in the regulation of insulin signaling, immune responses, and cancer progression. Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate has also been used to investigate the role of PTPs in neuronal development and synaptic plasticity.
Eigenschaften
IUPAC Name |
methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-14(7-6-13)20(16,17)9-4-5-10(12(15)19-3)11(8-9)18-2/h4-5,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNUEUQUGYUCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)S(=O)(=O)C1=CC(=C(C=C1)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide](/img/structure/B6625854.png)
![(3-Chloro-2-methylphenyl)-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B6625860.png)
![1-[(4-cyclopropylphenyl)methyl]-3-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]urea](/img/structure/B6625872.png)
![2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol](/img/structure/B6625873.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol](/img/structure/B6625889.png)

![4-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-3-bromobenzonitrile](/img/structure/B6625910.png)
![N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide](/img/structure/B6625911.png)
![3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-methoxybenzonitrile](/img/structure/B6625918.png)
![2-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-5-chlorobenzonitrile](/img/structure/B6625920.png)
![(4aR,7aS)-1-[[4-chloro-2-(1,2,4-triazol-1-yl)phenyl]methyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625926.png)
![Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate](/img/structure/B6625929.png)

![(4aR,7aS)-1-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625933.png)